3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one
Brand Name: Vulcanchem
CAS No.: 54558-08-6
VCID: VC4292218
InChI: InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12)
SMILES: C1=CC(=O)NN=C1C2=CC=C(S2)Br
Molecular Formula: C8H5BrN2OS
Molecular Weight: 257.11

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one

CAS No.: 54558-08-6

Cat. No.: VC4292218

Molecular Formula: C8H5BrN2OS

Molecular Weight: 257.11

* For research use only. Not for human or veterinary use.

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one - 54558-08-6

Specification

CAS No. 54558-08-6
Molecular Formula C8H5BrN2OS
Molecular Weight 257.11
IUPAC Name 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12)
Standard InChI Key VTVDIPYOXPUUIW-UHFFFAOYSA-N
SMILES C1=CC(=O)NN=C1C2=CC=C(S2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

3-(5-Bromothiophen-2-yl)-1H-pyridazin-6-one features a pyridazinone ring (a six-membered di-azaheterocycle) fused to a 5-bromothiophene group. The pyridazinone moiety consists of two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 6. The thiophene ring, substituted with a bromine atom at position 5, contributes electron-withdrawing effects that influence the compound’s reactivity and electronic distribution . The SMILES notation C1=CC(=O)NN=C1C2=CC=C(S2)Br\text{C1=CC(=O)NN=C1C2=CC=C(S2)Br} succinctly captures this arrangement, highlighting the connectivity between the two heterocycles .

X-ray crystallography of analogous compounds reveals planar configurations stabilized by intramolecular hydrogen bonding between the pyridazinone’s carbonyl oxygen and the thiophene’s sulfur atom . The bromine atom’s van der Waals radius (1.85 Å) introduces steric effects that may hinder certain reactions at the thiophene’s 5-position while facilitating nucleophilic aromatic substitutions at other sites .

Spectroscopic and Physicochemical Data

Key spectroscopic features include:

  • IR: A strong absorption band at 1680–1700 cm1^{-1} corresponding to the carbonyl group of the pyridazinone ring .

  • 1^1H NMR: Distinct signals for the thiophene protons (δ 6.8–7.2 ppm) and pyridazinone protons (δ 7.5–8.1 ppm), with coupling constants indicative of aromatic spin systems .

  • Mass Spectrometry: A molecular ion peak at m/z 257.11 ([M+^+]) and characteristic fragmentation patterns involving loss of Br (-79.9 Da) and CO (-28 Da) .

The compound’s solubility profile is polar aprotic solvent-friendly (e.g., DMF, DMSO) but exhibits limited solubility in water (<0.1 mg/mL at 25°C) .

Synthetic Methodologies and Optimization

Conventional Thermal Synthesis

A representative synthesis begins with the reaction of phenacyl bromide and sodium saccharin in dimethylformamide (DMF) under microwave irradiation (30 W, 25 min), yielding NN-phenacyl saccharin intermediates . Subsequent condensation with 2-(5,5-dioxido-3-phenylpyrazolo[4,3-c] benzothiazin-4(1H)-yl)acetohydrazide in ethanol, catalyzed by glacial acetic acid, affords the target compound after 0.5–1 hour of reflux . This method typically achieves yields of 45–67%, with purity confirmed via TLC and recrystallization from methanol .

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz, 300 W) reduces reaction times by 50–70% compared to thermal methods. For example, cyclocondensation of hydrazine derivatives with ketones in ethanol under ultrasound completes within 20 minutes, enhancing yields to 75–82% while minimizing side products . The mechanical effects of cavitation improve mass transfer and reaction homogeneity, particularly for heterocyclic systems requiring precise stoichiometry .

Pharmacological and Biological Activities

Antiviral Activity

Applications in Organic Synthesis

Building Block for Heterocyclic Dyads

The compound serves as a precursor for chromone-pyridazinone dyads, which exhibit enhanced bioactivity compared to individual heterocycles. For example, glycosylation of the pyridazinone’s hydroxyl group using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide yields prodrugs with improved aqueous solubility .

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